

2-(1,3-Dioxan-5-yloxy)isonicotinic acid vs other isonicotinic acid derivatives

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Compound of Interest

2-(1,3-Dioxan-5-yloxy)isonicotinic
acid

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A Comparative Guide to Isonicotinic Acid Derivatives in Drug Discovery

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitubercular effects.[2][3] This guide provides a comparative analysis of various isonicotinic acid derivatives based on available experimental data.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield any specific biological or pharmacological data for **2-(1,3-Dioxan-5-yloxy)isonicotinic acid**. Therefore, a direct comparison involving this specific molecule is not possible at this time. This guide will instead focus on comparing other well-characterized isonicotinic acid derivatives to provide a valuable resource for researchers, scientists, and drug development professionals.

Comparative Performance Data

The following tables summarize quantitative data on the biological activities of selected isonicotinic acid derivatives from published studies. This allows for a direct comparison of their



potency.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

This table compares the in vitro anti-inflammatory activity of various isonicotinic acid esters and amides, measured by their ability to inhibit reactive oxygen species (ROS) production. The half-maximal inhibitory concentration (IC50) is presented, with a lower value indicating higher potency. The standard drug, Ibuprofen, is included for reference.

Compound	Derivative Type	% Inhibition at 25 μg/mL	IC50 (µg/mL)	Reference
N-(3- Aminophenyl) isonicotinamide (Compound 5)	Amide	95.9%	1.42 ± 0.1	[2]
N-(4- Aminophenyl) isonicotinamide (Compound 6)	Amide	93.2%	2.14 ± 0.07	[2]
N-(p- Tolyl)isonicotina mide	Amide	83.4%	4.25 ± 0.12	[2]
4- (Isonicotinamido) phenyl butyrate (Compound 8b)	Amide-Ester	86.1%	3.10 ± 0.09	[2]
4- (Isonicotinamido) phenyl acetate (Compound 8a)	Amide-Ester	40.2%	15.2 ± 1.2	[2]
Ibuprofen (Standard Drug)	-	-	11.2 ± 1.9	[2]



Table 2: Antimycobacterial Activity of Isonicotinic Acid Hydrazide Derivatives

This table presents the antitubercular activity of various isonicotinic acid hydrazide derivatives against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound	Derivative Type	MIC (µM) vs H37Rv	MIC (μM) vs INH-Resistant Strain	Reference
Isoniazid (Standard Drug)	Hydrazide	0.2	>100	[3]
Isonicotinic acid (1-methyl-1H- pyrrol-2- ylmethylene)- hydrazide (Compound 1)	Hydrazone	0.2	0.14	[3]
Isonicotinic acid (2-hydroxy- benzylidene)- hydrazide (Compound 2)	Hydrazone	>100	>100	[3]
Isonicotinic acid (1H-pyrrol-2- ylmethylene)- hydrazide (Compound 5)	Hydrazone	>100	>100	[3]
Isonicotinic acid (2-nitro- benzylidene)- hydrazide (Compound 8)	Hydrazone	>100	>100	[3]



Mechanism of Action & Signaling Pathways

The most well-elucidated mechanism of action for an isonicotinic acid derivative is that of the antitubercular drug, Isoniazid (INH). INH is a prodrug that requires activation by a mycobacterial enzyme.[4]

Isoniazid Activation and Mycolic Acid Synthesis Inhibition

Isoniazid diffuses into Mycobacterium tuberculosis where it is activated by the catalase-peroxidase enzyme, KatG.[5][6] This activation process generates a reactive isonicotinic acyl radical.[4] This radical then covalently couples with NAD+ to form an INH-NAD adduct, which is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA).[5] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[4][6]



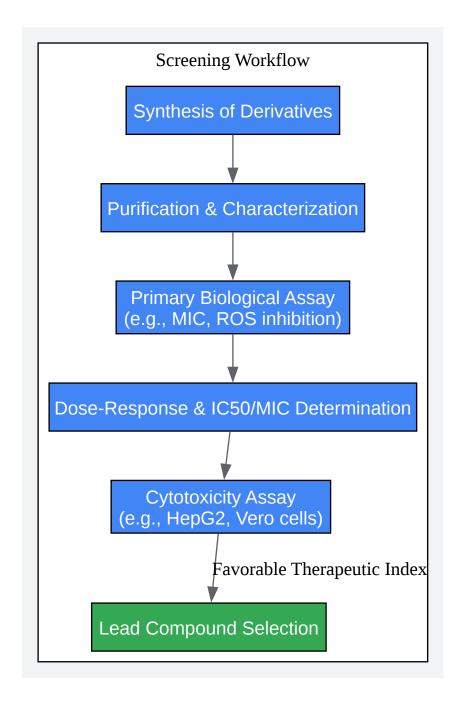
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Caption: Activation pathway of Isoniazid in *M. tuberculosis*.

General Experimental Workflow for Derivative Screening

The process of evaluating new isonicotinic acid derivatives typically follows a structured workflow, from initial synthesis to biological characterization.





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